molecular formula C23H20N2O2 B11568606 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide

Cat. No.: B11568606
M. Wt: 356.4 g/mol
InChI Key: ZYYBLNRDUIAGHE-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C23H20N2O2/c1-14-8-11-18(16(3)12-14)22(26)24-20-13-17(10-9-15(20)2)23-25-19-6-4-5-7-21(19)27-23/h4-13H,1-3H3,(H,24,26)

InChI Key

ZYYBLNRDUIAGHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)C

Origin of Product

United States

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